3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
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Overview
Description
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidinone ring, which is further substituted with an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic substitution reaction, where an ethylphenol derivative reacts with a suitable leaving group on the pyrrolidinone ring.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the substituted pyrrolidinone with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst
Major Products
Oxidation: Benzoic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylphenoxy group may enhance binding affinity through hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethylphenoxy)benzoic acid
- 3-(2-Oxopyrrolidin-1-yl)benzoic acid
- 4-Ethylphenoxyacetic acid
Uniqueness
3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the ethylphenoxy group and the pyrrolidinone ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
649774-27-6 |
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Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[3-(4-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c1-2-13-6-8-16(9-7-13)24-17-10-11-20(18(17)21)15-5-3-4-14(12-15)19(22)23/h3-9,12,17H,2,10-11H2,1H3,(H,22,23) |
InChI Key |
XPQSSLXJDCHBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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